
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be based on the tetrahydroisoquinoline backbone, with the acetyl group and the ethoxyacetamide group attached at specific positions. The exact structure would depend on the specific locations of these groups.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tetrahydroisoquinoline backbone, the acetyl group, and the ethoxyacetamide group could all potentially participate in reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include properties like melting point, boiling point, solubility, stability, and reactivity .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Research has developed various synthetic routes and modifications to produce related tetrahydroisoquinoline compounds, showcasing the chemical reactivity and potential for generating diverse molecular structures. For instance, studies have focused on facile synthesis methods for related compounds, highlighting cyclization techniques and the potential for creating complex molecules with significant yields. These methods are crucial for developing pharmaceutical intermediates and exploring the chemical space of tetrahydroisoquinoline derivatives (Jiang et al., 2011; Mao et al., 2012).
Biological Activities and Applications
Research into tetrahydroisoquinolines extends into their biological activities, including studies on their potential as antimicrobial agents and their interactions with biological receptors. For example, compounds structurally related to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxyacetamide have been synthesized and evaluated for antimicrobial properties, demonstrating the applicability of these molecules in developing new therapeutic agents (El-zohry & Abd-Alla, 2007).
Chemical Properties and Interactions
Studies have also delved into the structural aspects and properties of related compounds, including salt and inclusion compounds of tetrahydroisoquinoline derivatives. These investigations provide insight into the molecular interactions, crystalline structures, and fluorescence properties of tetrahydroisoquinoline-based compounds, which are essential for developing materials with specific optical properties and for understanding the fundamental chemistry of these molecules (Karmakar et al., 2007).
Selective Sensing and Detection
Research into the development of fluorescent sensors based on tetrahydroisoquinoline derivatives underscores the versatility of these compounds in analytical chemistry. For instance, studies have synthesized sensors with high selectivity for detecting metal ions, demonstrating the potential of tetrahydroisoquinoline derivatives in environmental monitoring and diagnostic applications (Zhou et al., 2012).
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended for use as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems.
Propriétés
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-ethoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-3-20-10-15(19)16-14-5-4-12-6-7-17(11(2)18)9-13(12)8-14/h4-5,8H,3,6-7,9-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDIIZQKSFUBAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC2=C(CCN(C2)C(=O)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine](/img/structure/B2953973.png)

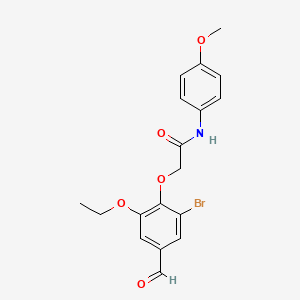
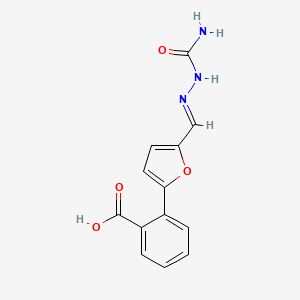
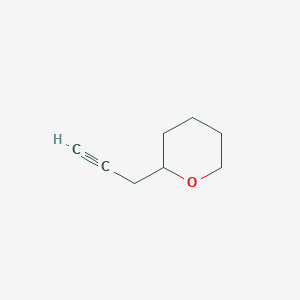
![3-(4-chlorobenzamido)-N-[2-(2-methoxyphenoxy)ethyl]-1H-indole-2-carboxamide](/img/structure/B2953983.png)
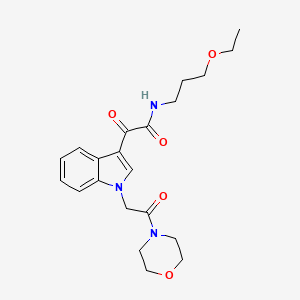
![N-[(4-Chlorophenyl)methyl]-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2953986.png)
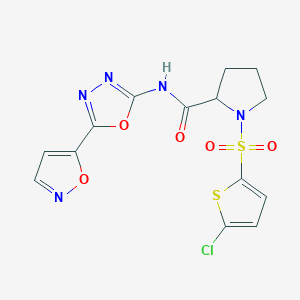
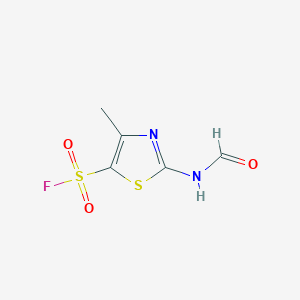
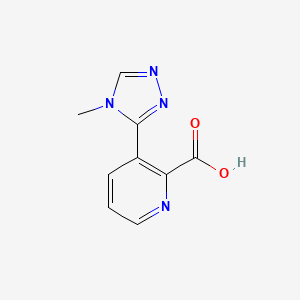
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2953991.png)
